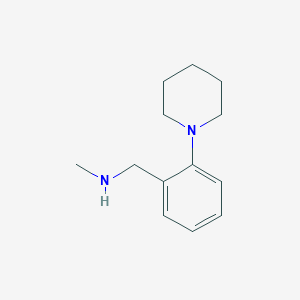

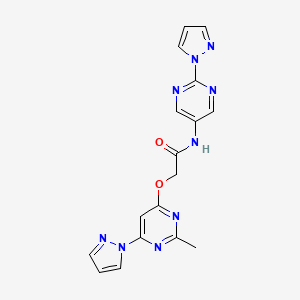

![molecular formula C20H23N3O B2872179 N-[4-(4-苄基哌嗪-1-基)苯基]丙-2-烯酰胺 CAS No. 2270918-50-6](/img/structure/B2872179.png)

N-[4-(4-苄基哌嗪-1-基)苯基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide” is a chemical compound that has been studied for its potential therapeutic applications . It belongs to a class of compounds known as N-aryl and N-alkyl piperazine derivatives . These compounds have been reported as potent antibacterial agents .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is N-substituted with an acetamide group . The molecular weights of these compounds are typically less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow for the determination of various properties such as molecular weight, hydrogen bond donors and acceptors, and other structural characteristics .科学研究应用

Antimicrobial Activity

The compound has been studied for its potential in combating microbial infections. It has shown significant antibacterial and antifungal activity, comparable to standard treatments. The effectiveness of these compounds is attributed to their ability to interact with bacterial proteins, such as oxidoreductase enzymes, which are essential for bacterial metabolism and survival .

Molecular Docking Studies

Molecular docking simulations have been utilized to understand the interaction between the compound and target proteins like oxidoreductase enzymes. These studies help in predicting the binding affinity and inhibitory potency, which are crucial for designing compounds with enhanced antimicrobial properties .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing a range of novel derivatives with potential therapeutic applications. By altering the substituents on the phenyl ring, researchers can create a library of compounds with varied biological activities .

Anticancer Research

Coumarins, which share a similar structural motif with this compound, have been extensively investigated for their anticancer properties. Although direct studies on “N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide” are not mentioned, its structural similarity suggests potential in cancer research, especially considering the importance of piperazine derivatives in medicinal chemistry .

Anti-HIV Potential

Again, drawing parallels with coumarin derivatives, there have been reports of anti-HIV activity. The inclusion of a piperazine moiety in drugs has occasionally led to unexpected improvements in bioactivity, which could be an avenue for research with this compound .

Anticoagulant Applications

Coumarin derivatives have been known to possess anticoagulant properties. While specific studies on this compound are not detailed, its structural relation to coumarins indicates a possibility for anticoagulant application research .

Antioxidant and Anti-inflammatory Activity

The compound’s framework is similar to that of coumarins, which have been reported to exhibit antioxidant and anti-inflammatory activities. This suggests that “N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide” could also be explored for its potential in reducing oxidative stress and inflammation .

Drug Discovery and Development

The compound’s structure, featuring a benzylpiperazine moiety, is of considerable interest in drug discovery. Piperazine derivatives have been associated with a variety of pharmacological activities, making them valuable scaffolds for developing new therapeutic agents .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-2-20(24)21-18-8-10-19(11-9-18)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h2-11H,1,12-16H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCVMNACZYTOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

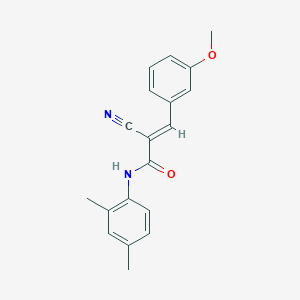

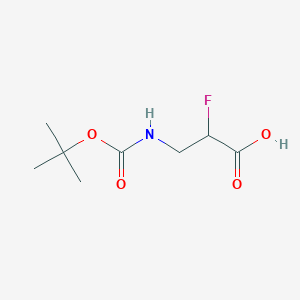

![8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2872107.png)

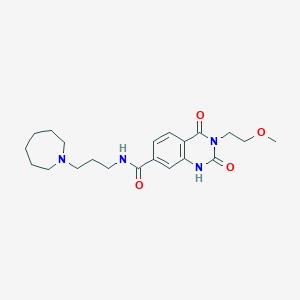

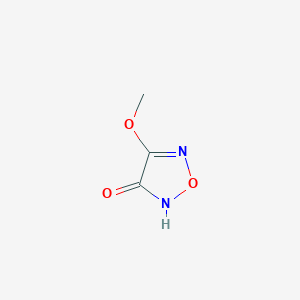

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)

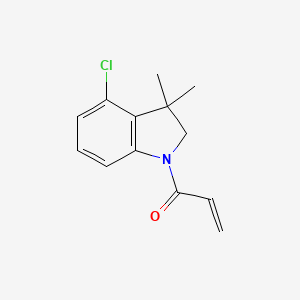

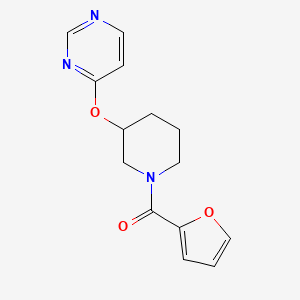

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)

![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)

![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)

![methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate](/img/structure/B2872118.png)